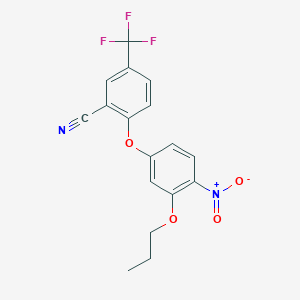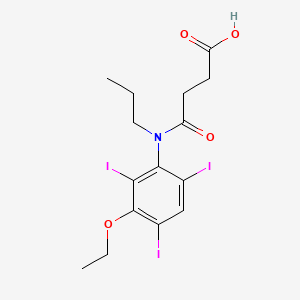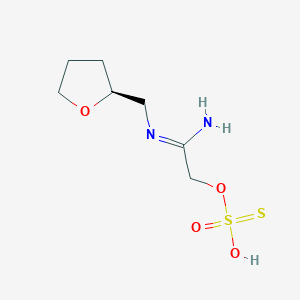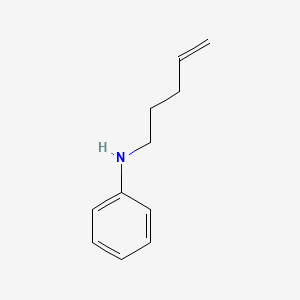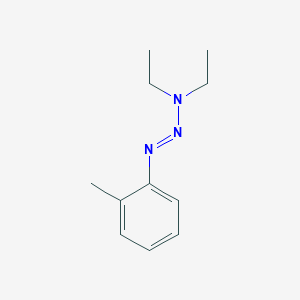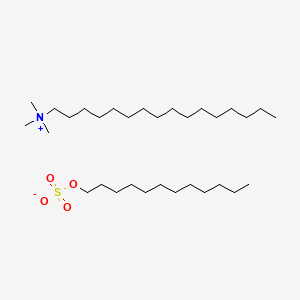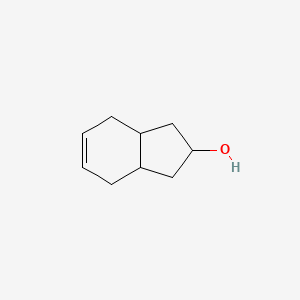
2-Pyrrolidinone, 1,1'-(1,2-ethanediyl)bis[5-methyl-3-pentyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Pyrrolidinone, 1,1’-(1,2-ethanediyl)bis[5-methyl-3-pentyl-] is a complex organic compound that belongs to the class of pyrrolidinones. Pyrrolidinones are known for their versatile applications in various fields, including pharmaceuticals, agriculture, and materials science. This compound, in particular, has unique structural features that make it a subject of interest in scientific research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Pyrrolidinone, 1,1’-(1,2-ethanediyl)bis[5-methyl-3-pentyl-] typically involves multi-step organic reactions. One common method includes the reaction of 2-pyrrolidinone with specific alkylating agents under controlled conditions. The reaction conditions often require the use of solvents like dimethylformamide (DMF) and catalysts such as potassium carbonate. The temperature and pressure conditions are carefully monitored to ensure the desired product yield.
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors where the reactants are continuously fed into the reactor, and the product is continuously removed. This method ensures a consistent supply of the compound and can be scaled up to meet industrial demands. The use of solid catalysts and high-pressure conditions are common in industrial settings to enhance the reaction rate and yield.
Analyse Chemischer Reaktionen
Types of Reactions
2-Pyrrolidinone, 1,1’-(1,2-ethanediyl)bis[5-methyl-3-pentyl-] undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where nucleophiles replace specific functional groups in the compound.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethyl sulfoxide (DMSO).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
2-Pyrrolidinone, 1,1’-(1,2-ethanediyl)bis[5-methyl-3-pentyl-] has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug delivery systems and as a pharmaceutical intermediate.
Industry: Utilized in the production of polymers, resins, and other materials.
Wirkmechanismus
The mechanism of action of 2-Pyrrolidinone, 1,1’-(1,2-ethanediyl)bis[5-methyl-3-pentyl-] involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Pyrrolidinone: A simpler analog with similar structural features.
N-Methyl-2-pyrrolidone: Known for its solvent properties and industrial applications.
γ-Butyrolactone: Another related compound with diverse applications.
Uniqueness
2-Pyrrolidinone, 1,1’-(1,2-ethanediyl)bis[5-methyl-3-pentyl-] stands out due to its unique structural modifications, which may impart specific properties not found in its simpler analogs. These modifications can enhance its reactivity, biological activity, and suitability for specific applications.
Eigenschaften
CAS-Nummer |
37772-64-8 |
|---|---|
Molekularformel |
C22H40N2O2 |
Molekulargewicht |
364.6 g/mol |
IUPAC-Name |
5-methyl-1-[2-(5-methyl-2-oxo-3-pentylpyrrolidin-1-yl)ethyl]-3-pentylpyrrolidin-2-one |
InChI |
InChI=1S/C22H40N2O2/c1-5-7-9-11-19-15-17(3)23(21(19)25)13-14-24-18(4)16-20(22(24)26)12-10-8-6-2/h17-20H,5-16H2,1-4H3 |
InChI-Schlüssel |
AMCIPVLAZLVYKB-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCC1CC(N(C1=O)CCN2C(CC(C2=O)CCCCC)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


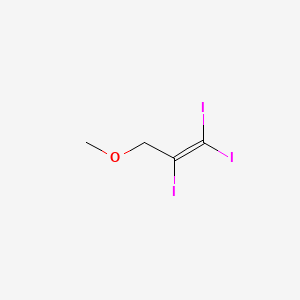
![[(2R,3S,4R,5R)-4-azido-5-(2,4-dioxopyrimidin-1-yl)-3-hydroxyoxolan-2-yl]methyl dihydrogen phosphate](/img/structure/B14665737.png)
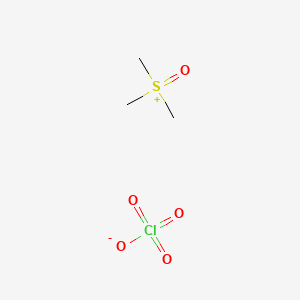
![4-(2-Bicyclo[2.2.1]heptanylmethyl)cyclohexan-1-amine;sulfuric acid](/img/structure/B14665753.png)
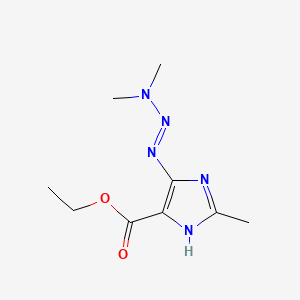
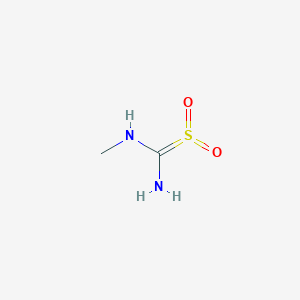
![[4-(4-Bromophenoxy)phenyl]phosphonic acid](/img/structure/B14665762.png)
